3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide features a thiophene-2-carboxamide core substituted with a sulfonyl-linked 3-chlorophenyl piperazine moiety and a pyridin-3-ylmethyl group. This structure combines key pharmacophoric elements:
- Thiophene carboxamide: Known for its role in modulating electronic properties and enhancing binding affinity in heterocyclic drug candidates.
- 3-Chlorophenyl piperazine: A common motif in CNS-targeting agents, often associated with receptor binding (e.g., serotonin or dopamine receptors) .
- Pyridin-3-ylmethyl group: Enhances solubility and may contribute to blood-brain barrier permeability .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S2/c22-17-4-1-5-18(13-17)25-8-10-26(11-9-25)31(28,29)19-6-12-30-20(19)21(27)24-15-16-3-2-7-23-14-16/h1-7,12-14H,8-11,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOLAXUZCOLVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. This compound features a piperazine ring, a sulfonyl group, and a thiophene carboxamide structure, making it a candidate for various biological activities, particularly in the realms of antibacterial, anticancer, and enzyme inhibition.
Chemical Structure
The molecular formula of the compound is . Its structural components include:
- Piperazine ring : Known for its role in various pharmacological activities.
- Sulfonyl group : Associated with antibacterial and enzyme inhibitory actions.
- Thiophene carboxamide : Contributes to the compound's unique biological properties.
Antibacterial Activity
Recent studies have shown that compounds similar to this one exhibit varying degrees of antibacterial activity. For instance, a series of piperazine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , indicating the potential effectiveness of the sulfonyl moiety in combating bacterial infections .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| M461-6238 | Salmonella typhi | Moderate |
| M461-6238 | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In particular, derivatives containing the piperazine structure have shown promising results:
- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated IC50 values ranging from 0.63 to 2.14 µM, indicating strong inhibitory potential .
Anticancer Properties
The biological activity of compounds featuring sulfonyl and thiophene groups has been linked to anticancer effects. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including receptor modulation and interference with cell signaling pathways .
Case Studies
-
Antibacterial Efficacy :
A study synthesized a series of compounds related to the piperazine nucleus, demonstrating their effectiveness against multiple bacterial strains. The most active compounds were identified based on their IC50 values against AChE and urease, highlighting their therapeutic potential. -
Enzyme Inhibition :
Another investigation focused on the enzyme inhibitory activity of piperazine derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition against urease, which is crucial for treating conditions like kidney stones and urinary tract infections.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Serotonergic Receptors : The compound acts as an antagonist at serotonin receptors, potentially modulating neurotransmitter activity.
- Enzyme Interaction : The sulfonamide group enhances binding affinity to target enzymes, facilitating inhibition.
Comparison with Similar Compounds
Thiophene Carboxamide Derivatives with Piperazine/Piperidine Linkers
Key Structural Features :
- Compound 59 (N-(3-Chlorophenyl)-5-(4-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide): Shares the thiophene-2-carboxamide core and 3-chlorophenyl group but uses a piperidinyloxy linker instead of a piperazinylsulfonyl group.
- Compound DDY01 (): Incorporates a sulfonyl-piperazine group linked to a phthalazinone core. While divergent in scaffold, the sulfonyl-piperazine motif highlights the role of this group in enhancing molecular interactions .
Piperazinylsulfonyl Derivatives with Urea/Thiourea Groups
Key Structural Features :
- Compound 29 (1-(4-(Piperazin-1-ylsulfonyl)phenyl)-3-(pyridin-3-ylmethyl)urea) : Shares the pyridin-3-ylmethyl and piperazinylsulfonyl groups but replaces the thiophene carboxamide with a urea-linked phenyl ring. Urea derivatives often exhibit strong hydrogen-bonding capacity, which may improve target affinity but reduce membrane permeability compared to carboxamides .
- Compound 11 (): A quinazoline thiourea derivative with a pyridin-3-ylmethyl group.
3-Chlorophenyl Piperazine-Containing Analogues
Key Structural Features :
- NF1442 (): A quinoline derivative with 3-chlorophenyl piperazine, demonstrating high Ca²⁺-ATPase inhibition (IC₅₀ = 1.3 µM).
- Trazodone () : An antidepressant with a 3-chlorophenyl piperazine group but a triazolopyridine core. Structural differences underscore the thiophene carboxamide’s unique electronic properties, which may influence CNS activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
